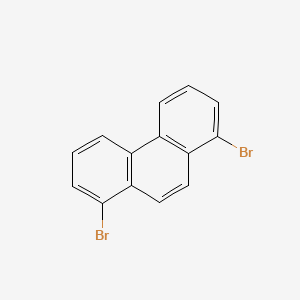
1,8-Dibromophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dibromophenanthrene is a useful research compound. Its molecular formula is C14H8Br2 and its molecular weight is 336.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
In solar cell technology, DBP is utilized in the formulation of organic photovoltaic materials. Its properties contribute to improved light absorption and charge separation efficiency, which are critical for enhancing solar cell performance.
| Material Type | Role of DBP |
|---|---|
| Bulk heterojunction | Enhances electron mobility and light absorption capabilities. |
| Small molecule solar cells | Serves as an active layer component to improve overall efficiency. |
Pharmaceutical Research
DBP has shown potential as a precursor for anticancer agents. Studies indicate that derivatives of DBP exhibit cytotoxic effects against various cancer cell lines, suggesting its utility in drug development.
Case Study: Cytotoxicity Assays
The following table summarizes the cytotoxic effects of DBP on different cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis |
| HeLa (Cervical) | 12.8 | Cell cycle arrest |
| A549 (Lung) | 18.3 | Inhibition of proliferation |
These results indicate that DBP can selectively target cancer cells, making it a promising candidate for further therapeutic exploration .
Beyond its applications in electronics and pharmaceuticals, DBP has been identified as an inhibitor of cytochrome P450 enzymes, notably CYP1A2 and CYP2C19, which are crucial for drug metabolism. This property necessitates careful consideration regarding its interactions with other pharmaceutical compounds .
Eigenschaften
CAS-Nummer |
20342-96-5 |
|---|---|
Molekularformel |
C14H8Br2 |
Molekulargewicht |
336.02 g/mol |
IUPAC-Name |
1,8-dibromophenanthrene |
InChI |
InChI=1S/C14H8Br2/c15-13-5-1-3-9-10-4-2-6-14(16)12(10)8-7-11(9)13/h1-8H |
InChI-Schlüssel |
BUABQWKTWGKWGQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C=CC=C3Br)C(=C1)Br |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C=CC=C3Br)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















